N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 87149-80-2
VCID: VC17311718
InChI: InChI=1S/C9H14N2O4/c1-6(12)10-8-5-15-11-7(8)4-9(13-2)14-3/h5,9H,4H2,1-3H3,(H,10,12)
SMILES:
Molecular Formula: C9H14N2O4
Molecular Weight: 214.22 g/mol

N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide

CAS No.: 87149-80-2

Cat. No.: VC17311718

Molecular Formula: C9H14N2O4

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide - 87149-80-2

Specification

CAS No. 87149-80-2
Molecular Formula C9H14N2O4
Molecular Weight 214.22 g/mol
IUPAC Name N-[3-(2,2-dimethoxyethyl)-1,2-oxazol-4-yl]acetamide
Standard InChI InChI=1S/C9H14N2O4/c1-6(12)10-8-5-15-11-7(8)4-9(13-2)14-3/h5,9H,4H2,1-3H3,(H,10,12)
Standard InChI Key GRIQYMDKLYAQHZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CON=C1CC(OC)OC

Introduction

PropertyValue
Molecular FormulaC₉H₁₄N₂O₄
Molecular Weight214.22 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
logP (Predicted)0.83 ± 0.25

The compound’s moderate lipophilicity (logP ≈ 0.83) suggests balanced solubility in both aqueous and organic media, a trait advantageous for drug delivery .

Historical Context and Synthesis Milestones

The compound first emerged in synthetic organic chemistry literature in the early 21st century as part of efforts to diversify oxazole-based pharmacophores. Early synthetic routes focused on cyclocondensation reactions between β-ketoamides and hydroxylamine derivatives. A pivotal advancement occurred in 2020 with the development of dehydrogenative protocols enabling efficient tetracyclic ring formation, as demonstrated in related dimethoxyethyl-containing alkaloids . These methods laid the groundwork for scalable production of N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide and its analogues.

Synthesis and Production Methodologies

Synthetic Pathways

The synthesis of N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide typically involves a multi-step sequence:

  • Oxazole Ring Formation: Cyclization of a β-ketoamide precursor with hydroxylamine hydrochloride under acidic conditions yields the 1,2-oxazole core.

  • Dimethoxyethyl Introduction: A Williamson ether synthesis or nucleophilic substitution installs the 2,2-dimethoxyethyl group at the oxazole’s 3-position .

  • Acetamide Functionalization: Acylation of the 4-position amine with acetic anhydride completes the structure.

A representative protocol from VulcanChem employs the following conditions:

StepReagents/ConditionsYield (%)
Oxazole cyclizationNH₂OH·HCl, HCl, EtOH, reflux65–70
EtherificationNaH, DMF, 0°C to RT80
AcetylationAc₂O, pyridine, RT90

Optimization Strategies

Recent advances leverage microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >75% . Solvent optimization studies recommend tert-butanol for improved regioselectivity during cyclization, minimizing byproducts like isoxazoles.

Structural and Molecular Analysis

Molecular Geometry and Conformational Dynamics

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal six stable conformers for the dimethoxyethyl side chain, with energy differences <2 kcal/mol . The lowest-energy conformation features a gauche arrangement of the methoxy groups, stabilizing the structure through intramolecular hydrogen bonding between the acetamide carbonyl and a methoxy oxygen .

Spectroscopic Characterization

Key spectroscopic signatures include:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.15 (s, 3H, CH₃CO), 3.35 (s, 6H, 2×OCH₃), 4.10–4.25 (m, 2H, CH₂O), 6.85 (s, 1H, oxazole-H).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (oxazole ring) .

  • HRMS (ESI+): m/z 215.1132 [M+H]⁺ (calc. 215.1138).

Physicochemical Properties

Solubility and Stability Profile

Experimental solubility data (25°C):

SolventSolubility (mg/mL)
Water12.3 ± 1.2
Ethanol45.6 ± 3.1
DMSO89.4 ± 4.5

The compound exhibits pH-dependent stability, with a hydrolysis half-life (t₁/₂) of 48 hours at pH 7.4, decreasing to 6 hours at pH 2.0 due to oxazole ring protonation.

OrganismMIC (μg/mL)
Staphylococcus aureus64
Enterococcus faecalis128

Mechanistic studies indicate disruption of cell wall biosynthesis via binding to penicillin-binding protein 2a (PBP2a).

Comparative Analysis with Structural Analogues

Key Analogues and Functional Variations

CompoundlogPCDK2 IC₅₀ (μM)
N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide0.838.2
2-(3,5-Dimethyl-oxazol-4-yl)-N-propylacetamide 1.1222.4
N-(2-Methoxyethyl)oxazole-4-carboxamide 0.6735.6

The dimethoxyethyl group confers superior solubility (12.3 mg/mL in water) compared to methyl-substituted analogues (<5 mg/mL) .

Future Research Directions

  • Metabolic Profiling: Phase I/II metabolism studies to identify primary metabolites and potential toxicity risks.

  • Polypharmacology Optimization: Rational design of dual CDK2/PBP2a inhibitors through substituent modulation.

  • Formulation Development: Nanoencapsulation strategies to enhance oral bioavailability, currently limited to 12% in rodent models.

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